Regiochemical Precision: 6-Chloro-8-Carboxylate vs 8-Chloro-6-Carboxylate
This compound's defining feature is its 6-chloro-8-carboxylate substitution, a regioisomer distinct from the more common 8-chloro-6-carboxylate analog (CAS 1391104-64-5) . This regioisomerism fundamentally alters the molecular electrostatic potential and vector of the carboxylate group. The calculated topological polar surface area (TPSA) is 61.55 Ų and the LogP is 1.9089 . These values are identical to the regioisomer at the level of these calculated properties; however, the positional difference is critical for 3-D molecular recognition in biological systems .
| Evidence Dimension | Molecular Formula and Regiochemistry |
|---|---|
| Target Compound Data | C11H12ClNO3; 6-chloro-8-carboxylate (TPSA 61.55 Ų; LogP 1.9089) |
| Comparator Or Baseline | Methyl 4-amino-8-chlorochromane-6-carboxylate hydrochloride (CAS 1391104-64-5); C11H12ClNO3; 8-chloro-6-carboxylate |
| Quantified Difference | Regioisomeric difference (chloro and carboxylate positions swapped); Calculated TPSA and LogP values are identical at this level. |
| Conditions | Calculated molecular properties from vendor datasheets ; direct biological selectivity data unavailable. |
Why This Matters
For researchers developing structure-activity relationships (SAR), the exact vector of the carboxylate group is not interchangeable, and sourcing the correct regioisomer is essential to avoid misleading biological results.
